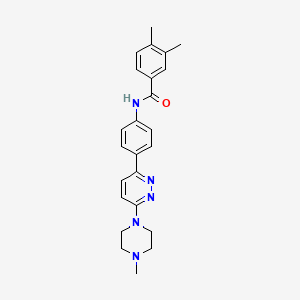

3,4-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

3,4-Dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with 3,4-dimethyl groups, linked via a phenyl group to a pyridazine ring bearing a 4-methylpiperazine moiety. The 3,4-dimethyl substitution on the benzamide may enhance hydrophobic interactions in binding pockets, while the 4-methylpiperazine could improve solubility and metabolic stability .

Properties

IUPAC Name |

3,4-dimethyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O/c1-17-4-5-20(16-18(17)2)24(30)25-21-8-6-19(7-9-21)22-10-11-23(27-26-22)29-14-12-28(3)13-15-29/h4-11,16H,12-15H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDNPPTLNRGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a key player in many cellular processes and diseases.

Mode of Action

The compound acts as an inhibitor of the PDGF receptor tyrosine kinase. It binds to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the activity of the tyrosine kinases, preventing the downstream signaling and cellular responses typically induced by PDGF.

Biochemical Pathways

The inhibition of PDGF receptor tyrosine kinase affects multiple biochemical pathways. These include pathways involved in cell growth and division, angiogenesis, and inflammatory responses. The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules.

Pharmacokinetics

It has been found in various tissues in the bombus terrestris (bumblebee), including the hemolymph, brain, and hindgut. This suggests that the compound may have good bioavailability and can distribute widely in the body.

Result of Action

The inhibition of PDGF receptor tyrosine kinase by this compound can lead to a decrease in cell proliferation and migration, potentially slowing the progression of diseases such as cancer. Additionally, it may reduce inflammation and angiogenesis, further contributing to its therapeutic effects.

Biochemical Analysis

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

The effects of 3,4-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide on cells are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which it exerts these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of 3,4-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is complex. It is known to bind to certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine/Isoxazole Derivatives

- Pyridazine Analogs (e.g., I-6230, I-6232): These compounds feature pyridazine or methylpyridazine linked to phenyl-ethylamino benzoate esters . Unlike the target compound, they lack the benzamide group and instead incorporate ester functionalities, which may reduce metabolic stability due to esterase susceptibility. The absence of the 4-methylpiperazine substituent in I-6230/I-6232 suggests lower basicity and altered pharmacokinetics compared to the target .

- Pyrimidine Derivatives (e.g., Compound 10 in ): The pyrimidine core in Compound 10 is substituted with a trimethoxybenzyl-piperazine group.

Benzamide vs. Ester/Thioether Linkages

- The target’s benzamide group replaces ester (I-6230-I-6473) or thioether (I-6373) linkages in analogs .

Substituent Effects on Pharmacokinetics

- 4-Methylpiperazine vs. Other Piperazine Derivatives: The target’s 4-methylpiperazine contrasts with the 4-methyl-1,4-dioxido-piperazine in ’s compound. The sulfone groups in the latter increase polarity and may enhance aqueous solubility but reduce membrane permeability .

- 3,4-Dimethylbenzamide vs. Methoxy/Amino Substitutions: The 3,4-dimethyl groups on the benzamide core increase hydrophobicity (higher logP) relative to methoxy-substituted analogs (e.g., trimethoxybenzyl in Compound 10), which could enhance tissue penetration but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.